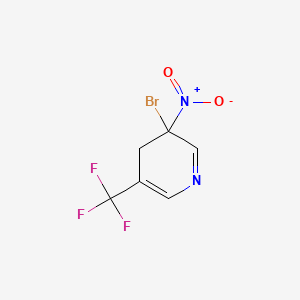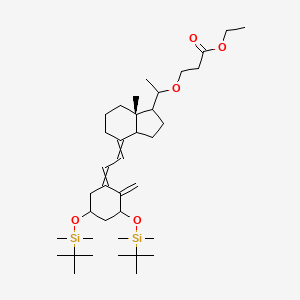
(4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid is a synthetic compound that is part of the family of Fmoc-protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function in amino acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group of isoleucine is protected using the Fmoc group. This is usually achieved by reacting isoleucine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Oxazolidine Formation: The protected isoleucine is then reacted with a suitable aldehyde or ketone to form the oxazolidine ring. This step often requires acidic conditions to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the Fmoc group, which can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can target the oxazolidine ring, potentially opening it to form linear amino acid derivatives.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Linear amino acid derivatives.
Substitution: Free amino acid (isoleucine).
Scientific Research Applications
(4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Drug Development: The compound is used in the development of peptide-based drugs, offering stability and ease of modification.
Biomaterials: It is used in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
(4S)-3-(Fmoc-Val)-2,2-dimethyl-oxazolidine-4-carboxylic acid: Similar structure but with valine instead of isoleucine.
(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid: Similar structure but with leucine instead of isoleucine.
(4S)-3-(Fmoc-Ala)-2,2-dimethyl-oxazolidine-4-carboxylic acid: Similar structure but with alanine instead of isoleucine.
Uniqueness
The uniqueness of (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid lies in its specific use of isoleucine, which imparts distinct steric and hydrophobic properties to the resulting peptides. This can influence the folding, stability, and biological activity of the synthesized peptides, making it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHJSWOIIDYVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
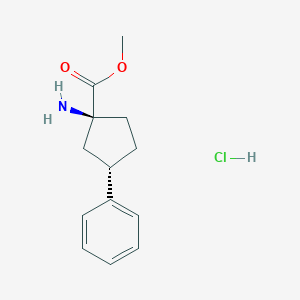
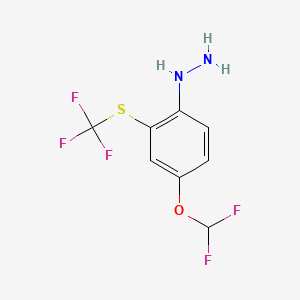
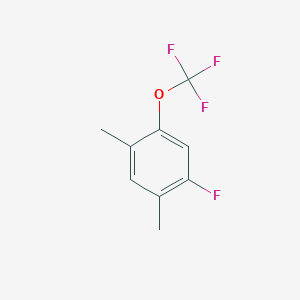
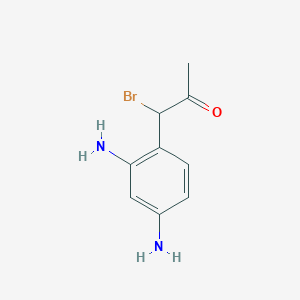
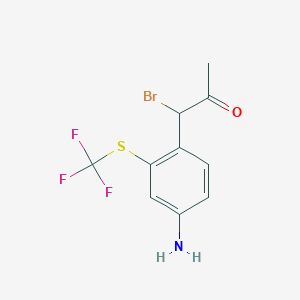
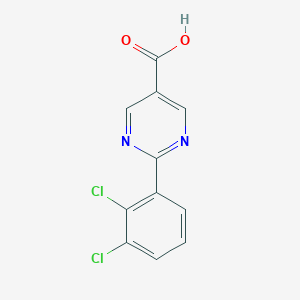

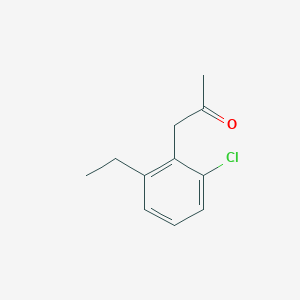

![[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14058555.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14058561.png)
![4-O-[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl] 1-O-ethyl benzene-1,4-dicarboxylate](/img/structure/B14058565.png)
